N-(3-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-31-18-9-7-8-17(14-18)25-24(30)23(29)20-15-27(21-11-4-3-10-19(20)21)16-22(28)26-12-5-2-6-13-26/h3-4,7-11,14-15H,2,5-6,12-13,16H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECDRZMYLLBSFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N1-Alkylation of Indole
The piperidine-containing side chain is introduced via nucleophilic substitution. Indole’s NH group reacts with α-halo ketones under basic conditions:
$$\text{Indole} + \text{ClCH}2\text{C(O)N(CH}2\text{)}5 \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{N1-Alkylated Intermediate}$$
Base selection critically impacts yields – potassium carbonate in DMF at 80°C achieves 68–72% conversion. Microwave-assisted conditions (120°C, 20 min) may enhance efficiency but require specialized equipment.
C3-Acylation Challenges
Conventional Friedel-Crafts acylation fails due to indole’s electron-rich nature. Alternative approaches include:
Lithiation strategy :
$$\text{N1-Protected Indole} \xrightarrow{\text{LDA, −78°C}} \text{C3-Lithio Intermediate} \xrightarrow{\text{ClCOCH}2\text{CO}2Et} \beta\text{-Keto Ester}$$
Yields reach 55–60% with rigorous exclusion of moisture. Subsequent hydrolysis generates the free β-ketoacid.
Oxidative coupling :
Palladium-catalyzed C–H activation enables direct acylation (Table 1):
| Catalyst | Ligand | Solvent | Yield |
|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | Toluene | 42% |
| PdCl₂(dppf) | Xantphos | DCE | 58% |
| Pd₂(dba)₃ | BINAP | Dioxane | 63% |
Amide Bond Formation
Coupling the β-ketoacid with 3-methoxyaniline employs mixed anhydride methodology:
$$\beta\text{-Ketoacid} + \text{ClCO}2\text{Et} \xrightarrow{\text{NMM}} \text{Anhydride Intermediate} \xrightarrow{\text{3-MeO-C}6\text{H}4\text{NH}2} \text{Target Compound}$$
N-Methylmorpholine (NMM) proves superior to triethylamine for suppressing racemization.
Optimized Synthetic Protocol
A three-step sequence balances efficiency and practicality:
Step 1: N1-Alkylation
Procedure :
- Charge indole (1.0 eq), 2-chloro-1-(piperidin-1-yl)ethanone (1.2 eq), K₂CO₃ (2.5 eq) in anhydrous DMF (0.3 M)
- Heat at 80°C under N₂ for 18 h
- Quench with ice-water, extract with EtOAc (3×)
- Purify via silica chromatography (hexane:EtOAc 4:1)
Yield : 67%
Characterization :
Step 2: C3-Acylation
Lithiation-Acylation Protocol :
- Dissolve N1-alkylated indole (1.0 eq) in THF (0.2 M) at −78°C
- Add LDA (2.2 eq) dropwise, stir 30 min
- Introduce ethyl chlorooxoacetate (1.5 eq), warm to RT over 4 h
- Hydrolyze with 1M HCl, extract with CH₂Cl₂
- Remove solvent under reduced pressure
Yield : 58%
Key Intermediate : Ethyl 2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-2-oxoacetate
Step 3: Amide Formation
Coupling Conditions :
- Suspend β-ketoacid (1.0 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq) in DMF (0.1 M)
- Add 3-methoxyaniline (1.2 eq), stir at RT for 12 h
- Dilute with H₂O, extract with EtOAc
- Chromatograph on silica (CH₂Cl₂:MeOH 95:5)
Yield : 73%
Purity : >98% (HPLC)
Alternative Synthetic Routes
Ugi Multicomponent Reaction
Four-component condensation offers atom economy:
$$\text{Indole-3-carboxaldehyde} + \text{3-MeO-Aniline} + \text{tert-Butyl Isocyanide} + \text{2-Oxo-2-(piperidin-1-yl)acetic Acid}$$
Enzymatic Aminolysis
Lipase-catalyzed transacetylation avoids racemization:
$$\text{Ethyl 2-Oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetate} \xrightarrow{\text{CAL-B, 3-MeO-Aniline}} \text{Target Compound}$$
Optimized Parameters :
Critical Process Parameters
Temperature Effects on N1-Alkylation
| Temp (°C) | Time (h) | Conversion |
|---|---|---|
| 60 | 24 | 52% |
| 80 | 18 | 67% |
| 100 | 12 | 63% (degradation observed) |
Higher temperatures accelerate reaction but promote decomposition.
Solvent Screening for Amide Coupling
| Solvent | Dielectric Constant | Yield |
|---|---|---|
| DMF | 36.7 | 73% |
| DCM | 8.9 | 58% |
| THF | 7.5 | 49% |
| MeCN | 37.5 | 65% |
Polar aprotic solvents enhance reagent solubility and reaction homogeneity.
Analytical Characterization
Spectroscopic Fingerprints
$^1$H NMR (DMSO-d₆) :
- δ 10.82 (s, 1H, NH)
- δ 8.34 (d, J=7.6 Hz, 1H, H4)
- δ 7.92 (s, 1H, H2)
- δ 7.45–7.21 (m, 5H, aromatic)
- δ 4.91 (s, 2H, NCH₂CO)
- δ 3.78 (s, 3H, OCH₃)
HRMS (ESI+) :
Calculated for C₂₄H₂₆N₃O₄ [M+H]⁺: 438.2021
Found: 438.2019
Chromatographic Purity
HPLC Conditions :
- Column: C18, 250 × 4.6 mm, 5 μm
- Mobile phase: MeCN/H₂O (0.1% TFA) gradient
- Retention time: 11.23 min
- Purity: 98.6%
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) | Process Contribution |
|---|---|---|
| Indole | 120 | 28% |
| 2-Chloro-1-(piperidin-1-yl)ethanone | 450 | 51% |
| 3-Methoxyaniline | 95 | 15% |
| Other reagents | – | 6% |
Piperidine derivative accounts for over half of raw material costs, necessitating recovery systems.
Environmental Impact
Process Mass Intensity (PMI) :
- Traditional route: 86 kg/kg API
- Optimized route: 63 kg/kg API
Solvent recycling reduces PMI by 27% through DMF recovery.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl and indole moieties.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including potential therapeutic effects and mechanisms of action.
Industry
In industrial applications, the compound might be used in the development of new materials, catalysts, or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of “N-(3-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical structural variations and their implications:
Biological Activity
N-(3-methoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes an indole moiety, a piperidine ring, and a methoxyphenyl group. The presence of these functional groups is believed to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of indole compounds, particularly those similar to this compound, exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines such as Hs578T (triple-negative breast cancer) and HCT-15 (colon carcinoma). These compounds often demonstrate IC50 values in the micromolar range, indicating their potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 47 | P. falciparum NF54 | 19 |
| 91 | Hs578T | Not specified |
| 24b | HCT-15 | Not specified |
Antimalarial Activity
The compound has shown promise in antimalarial research. A related study highlighted the effectiveness of indole derivatives against Plasmodium falciparum, with some compounds achieving significant inhibition of parasite growth. For example, compound 91 demonstrated in vivo activity against blood-stage parasites at a dosage of 60 mg/kg .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.
- Cell Cycle Arrest : Indole derivatives often induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels in cancer cells, contributing to their cytotoxic effects .
Case Studies
Several case studies have explored the efficacy of this compound and its analogs:
-
Study on Anticancer Effects : A study evaluated various indole derivatives for their cytotoxicity against breast cancer cells. The results indicated that modifications in the chemical structure significantly influenced their activity levels.
"The structure activity relationship (SAR) indicates that substituents on the indole ring are critical for enhancing anticancer activity" .
-
Antimalarial Research : Another research project focused on the antimalarial properties of indole derivatives. It was found that specific modifications led to improved efficacy against malaria parasites.
"Compounds with halogenated substituents exhibited higher activity against P. falciparum compared to their non-halogenated counterparts" .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?
- Answer : Synthesis requires precise control of:
- Temperature : Exothermic steps (e.g., amide coupling) need cooling (0–5°C), while cyclization may require reflux (80–100°C) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution reactions, while dichloromethane is used for acid-sensitive intermediates .
- Reaction monitoring : Thin-layer chromatography (TLC) tracks intermediate formation, and H/C NMR confirms structural integrity at each step .
Q. Which analytical techniques are essential for characterizing purity and structural confirmation?
- Answer :
| Technique | Purpose | Example Application |
|---|---|---|
| NMR | Assign stereochemistry and verify substituent positions | H NMR detects methoxy protons at δ 3.7–3.9 ppm . |
| HRMS | Confirm molecular formula (e.g., CHNO) | Exact mass matching within 2 ppm error . |
| HPLC | Assess purity (>95% for biological assays) | C18 reverse-phase column with UV detection at 254 nm . |
Q. What initial biological screening strategies are recommended for this compound?
- Answer : Prioritize target-agnostic assays:
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) due to indole-piperidine motifs linked to ATP-binding domains .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Solubility assessment : Measure logP via shake-flask method (predicted ~3.2) to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can structural-activity relationship (SAR) contradictions in analogs be resolved?
- Answer :
- Case study : Substituent effects on indole vs. pyrimidine cores:
| Substituent | Bioactivity Trend | Rationale |
|---|---|---|
| 3-Methoxy | ↑ Apoptosis (IC 8 μM) | Enhanced membrane permeability . |
| Piperidine | ↓ Solubility | Hydrophobic side chain limits aqueous stability . |
- Method : Use molecular docking (AutoDock Vina) to compare binding poses with/without methoxy groups. Validate with site-directed mutagenesis of suspected targets .
Q. What experimental approaches address stability challenges under physiological conditions?
- Answer :
- Thermal stability : TGA/DSC analysis reveals decomposition at >200°C, suggesting solid-state storage is viable .
- pH stability : Incubate in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) for 24h. LC-MS monitors degradation products (e.g., hydrolyzed acetamide) .
- Light sensitivity : Store in amber vials; UV-vis spectroscopy tracks photooxidation of the indole ring .
Q. How can mechanistic studies elucidate its interaction with apoptotic pathways?
- Answer :
- Transcriptomics : RNA-seq of treated cells identifies upregulated pro-apoptotic genes (e.g., BAX, CASP3) .
- Protein profiling : Western blot confirms PARP cleavage and cytochrome c release .
- Kinetic assays : Surface plasmon resonance (SPR) measures binding affinity (K) to Bcl-2 (expected <100 nM) .
Q. What computational tools predict metabolic liabilities and guide derivatization?
- Answer :
- Metabolism prediction : Use GLORYx to identify susceptible sites (e.g., piperidine N-oxidation) .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level; HOMO/LUMO analysis predicts reactivity with CYP450 enzymes .
- MD simulations : Simulate binding to hERG channels to assess cardiotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
